N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide - 2192745-57-4

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide

Catalog Number: EVT-2952535
CAS Number: 2192745-57-4
Molecular Formula: C16H22ClN3O
Molecular Weight: 307.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is a novel homopiperazine derivative designed and synthesized as a potential anticancer agent. [] It belongs to the class of carboxamides and has shown promising activity against the B-cell leukemic cell line, Reh. [] The compound's role in scientific research primarily revolves around its potential as a therapeutic agent for cancer.

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide involves a multi-step process. [] First, 1-benzhydryl-1,4-diazepane is reacted with 3-chlorophenyl isocyanate in the presence of triethylamine to form the desired carboxamide derivative. [] The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. [] Purification of the final product is achieved through standard techniques such as column chromatography or recrystallization. []

Mechanism of Action

Although the exact mechanism of action of N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide remains to be fully elucidated, its anticancer activity is believed to be related to the presence of the carboxamide moiety. [] Carboxamide-containing derivatives have demonstrated superior activity compared to their carbothioamide counterparts in inhibiting the growth of the Reh cell line. [] Further research is necessary to pinpoint the specific molecular targets and pathways involved in its anticancer effects.

Applications

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide has demonstrated significant potential in scientific research, particularly in the field of cancer therapy. [] Its in vitro activity against the B-cell leukemic cell line, Reh, with an IC50 value of 18 µM, highlights its potential as an anticancer agent. [] The compound's selectivity for cancer cells over normal cells needs to be further investigated to validate its therapeutic application.

1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone

Compound Description: This compound is a hydroxyproline-based histamine H3 receptor antagonist. Its synthesis was recently completed on a 100 g scale. The molecule features a hydroxyproline core, with inversions at both stereogenic centers achieved through strategic use of La Rosa's lactone and a Mitsunobu reaction.

1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives

Compound Description: These are a series of novel compounds designed and synthesized as potential anticancer agents. Their anticancer activity was evaluated on the B-cell leukemic cell line, Reh, using trypan blue exclusion and MTT assay. Derivatives with a carboxamide moiety showed better activity compared to corresponding carbothioamide derivatives.

4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide

Compound Description: This specific derivative from the series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives showed promising anticancer activity with an IC50 value of 18 µM against the Reh cell line.

Properties

CAS Number

2192745-57-4

Product Name

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide

IUPAC Name

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82

InChI

InChI=1S/C16H22ClN3O/c17-13-4-1-5-14(12-13)18-16(21)20-9-3-8-19(10-11-20)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2,(H,18,21)

InChI Key

YRKSKGNOTNFSIP-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.